molecular formula C4H6N4O2 B11769362 Methyl 3-amino-1H-1,2,4-triazole-1-carboxylate

Methyl 3-amino-1H-1,2,4-triazole-1-carboxylate

Cat. No.: B11769362
M. Wt: 142.12 g/mol
InChI Key: VSHDQIDFLOXNGV-UHFFFAOYSA-N
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Description

Methyl 3-amino-1H-1,2,4-triazole-1-carboxylate is a heterocyclic compound that belongs to the triazole family This compound is characterized by its unique structure, which includes a triazole ring substituted with an amino group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-1H-1,2,4-triazole-1-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . Another method involves the hydroxymethylation of 1H-1,2,4-triazole with formaldehyde in the presence of barium hydroxide, followed by oxidation and esterification .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1H-1,2,4-triazole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazole ring or the ester group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted triazoles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted triazoles, triazole carboxamides, and other derivatives that retain the core triazole structure.

Scientific Research Applications

Methyl 3-amino-1H-1,2,4-triazole-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-1H-1,2,4-triazole-1-carboxylate involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-1H-1,2,4-triazole-1-carboxylate is unique due to its combination of an amino group and a methyl ester group on the triazole ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various biologically active compounds.

Biological Activity

Methyl 3-amino-1H-1,2,4-triazole-1-carboxylate is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure and Synthesis

This compound belongs to the triazole family, known for their heterocyclic structure. The synthesis typically involves the reaction of 3-amino-1,2,4-triazole with methyl chloroformate or related reagents to introduce the carboxylate group. The resulting compound has been shown to exhibit a range of biological activities.

Antimicrobial Activity

Triazoles and their derivatives are recognized for their antimicrobial properties . Research indicates that compounds containing the 1,2,4-triazole scaffold demonstrate significant antibacterial activity against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) Studies : this compound has been evaluated against strains of Staphylococcus aureus and Escherichia coli, showing MIC values comparable to established antibiotics like ciprofloxacin .
  • Mechanism of Action : The antimicrobial effect is attributed to the inhibition of ergosterol biosynthesis in fungi and disruption of bacterial cell wall synthesis .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Cell Line Studies : It has been tested against various cancer cell lines using assays such as XTT and MTT. Results demonstrated a dose-dependent cytotoxic effect on leukemia cell lines (K562 and CCRF-SB), with significant reductions in cell viability noted at higher concentrations .
  • Mechanisms : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function. This is consistent with findings that triazoles can inhibit cellular proliferation through multiple mechanisms .

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties :

  • In Vivo Studies : Animal models treated with this compound showed reduced paw edema in carrageenan-induced inflammation tests. The anti-inflammatory effect is likely mediated through the inhibition of pro-inflammatory cytokines .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other triazole derivatives:

Activity Type This compound Other Triazole Derivatives
AntimicrobialEffective against MRSA and E. coli (MIC < 16 µg/mL)Varies; some show higher potency
AnticancerInduces apoptosis in leukemia cellsSimilar effects noted in other triazoles
Anti-inflammatoryReduces edema in animal modelsVarious derivatives show similar effects

Case Studies

Several case studies highlight the efficacy of this compound:

  • Leukemia Treatment : A study reported that this compound significantly increased the accumulation of cells in the subG1 phase indicative of apoptosis in K562 cells .
  • Bacterial Infections : Clinical trials have indicated that triazole derivatives can serve as effective alternatives to traditional antibiotics for treating resistant bacterial infections .

Properties

Molecular Formula

C4H6N4O2

Molecular Weight

142.12 g/mol

IUPAC Name

methyl 3-amino-1,2,4-triazole-1-carboxylate

InChI

InChI=1S/C4H6N4O2/c1-10-4(9)8-2-6-3(5)7-8/h2H,1H3,(H2,5,7)

InChI Key

VSHDQIDFLOXNGV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C=NC(=N1)N

Origin of Product

United States

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